1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene
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Overview
Description
1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is an organic compound with the molecular formula C15H9F3O and a molecular weight of 262.23 g/mol This compound is characterized by the presence of a phenoxy group and a trifluoropropynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene typically involves the reaction of phenol with 1-bromo-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The phenoxy and trifluoropropynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrogenated derivatives. Substitution reactions can result in a variety of functionalized benzene derivatives .
Scientific Research Applications
1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene involves its interaction with specific molecular targets and pathways. The phenoxy and trifluoropropynyl groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene: Similar structure but with a bromine atom instead of a phenoxy group.
1-Chloro-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene: Contains a chlorine atom instead of a phenoxy group.
3,3,3-Trifluoro-1-propyne: A simpler compound with only the trifluoropropynyl group.
Uniqueness
1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is unique due to the presence of both phenoxy and trifluoropropynyl groups, which confer distinct chemical and physical properties. These properties make it valuable in various scientific and industrial applications .
Biological Activity
1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is an organic compound characterized by a unique trifluoropropynyl substituent. Its molecular formula is C15H9F3O, and it has garnered attention for its potential biological activity. This article reviews the biological properties of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a phenoxy group attached to a benzene ring, with an alkyne functional group that contains three fluorine atoms. The presence of the trifluoromethyl group enhances its reactivity and potential applications in various fields, including materials science and pharmaceuticals.
Property | Value |
---|---|
Molecular Formula | C15H9F3O |
Molecular Weight | 262.23 g/mol |
CAS Number | 1227931-81-8 |
Density | N/A |
Boiling Point | N/A |
Preliminary studies suggest that compounds with structures similar to this compound can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoropropynyl moiety may enhance binding affinity to specific proteins or enzymes, potentially modulating biological processes.
Interaction Studies
Research indicates that the compound may exhibit significant interactions with voltage-gated sodium channels (VGSCs), similar to other fluorinated compounds. These interactions can lead to alterations in neuronal excitability and may have implications in the development of insecticides or therapeutic agents targeting neurological conditions.
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds structurally related to this compound:
- Insecticidal Activity : Research on related compounds has shown that they can act as effective insecticides by targeting VGSCs in pests such as Tetranychus urticae. These compounds can induce hyperactivity and paralysis in susceptible species, demonstrating their potential use in pest management strategies .
- Therapeutic Potential : The unique structure of this compound may also allow for applications in medicinal chemistry. For instance, compounds with similar functionalities have been explored for their anti-cancer properties by inhibiting specific metabolic pathways involved in tumor growth .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Key Features | Uniqueness |
---|---|---|---|
4-(Trifluoromethyl)phenol | Structure | Simple phenolic structure | Lacks alkyne functionality |
4-(Trifluoromethyl)benzoic acid | Structure | Contains carboxylic acid group | No ether linkage |
2-(Trifluoromethyl)aniline | Structure | Amino group instead of ether | Different reactivity due to amine |
The distinct combination of a phenoxy group with a trifluoropropynyl moiety sets this compound apart from others, contributing to its unique reactivity profile and potential applications.
Properties
Molecular Formula |
C15H9F3O |
---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
1-phenoxy-4-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C15H9F3O/c16-15(17,18)11-10-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H |
InChI Key |
PKSDYHCGUDYFRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C#CC(F)(F)F |
Origin of Product |
United States |
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